molecular formula C9H8FN3S B13913075 5-(4-fluorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine

5-(4-fluorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B13913075
M. Wt: 209.25 g/mol
InChI Key: OJHHTFHNWDUIGT-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and methylamine in the presence of a base, followed by cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

5-(4-Fluorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill.

Properties

Molecular Formula

C9H8FN3S

Molecular Weight

209.25 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8FN3S/c1-11-9-13-12-8(14-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13)

InChI Key

OJHHTFHNWDUIGT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)C2=CC=C(C=C2)F

Origin of Product

United States

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